molecular formula C12H10N2O4 B15326744 5-Acetamido-2-(prop-2-ynamido)benzoic acid

5-Acetamido-2-(prop-2-ynamido)benzoic acid

Cat. No.: B15326744
M. Wt: 246.22 g/mol
InChI Key: OXBCMAFONPXDOQ-UHFFFAOYSA-N
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Description

5-Acetamido-2-(prop-2-ynamido)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group and a prop-2-ynamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2-(prop-2-ynamido)benzoic acid typically involves the acylation of 2-amino-5-hydroxybenzoic acid with acetic anhydride to introduce the acetamido group. This is followed by the introduction of the prop-2-ynamido group through a coupling reaction with propargylamine. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynamido group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in inflammation pathways makes it a potential therapeutic agent.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its functional groups allow for the creation of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 5-acetamido-2-(prop-2-ynamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The acetamido and prop-2-ynamido groups allow the compound to bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

    5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of the prop-2-ynamido group.

    2-Acetamidobenzoic acid: Lacks the prop-2-ynamido group, making it less versatile in chemical modifications.

    5-Acetamido-2-methylbenzoic acid: Contains a methyl group instead of the prop-2-ynamido group, affecting its reactivity.

Uniqueness: 5-Acetamido-2-(prop-2-ynamido)benzoic acid is unique due to the presence of both the acetamido and prop-2-ynamido groups. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-acetamido-2-(prop-2-ynoylamino)benzoic acid

InChI

InChI=1S/C12H10N2O4/c1-3-11(16)14-10-5-4-8(13-7(2)15)6-9(10)12(17)18/h1,4-6H,2H3,(H,13,15)(H,14,16)(H,17,18)

InChI Key

OXBCMAFONPXDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C#C)C(=O)O

Origin of Product

United States

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